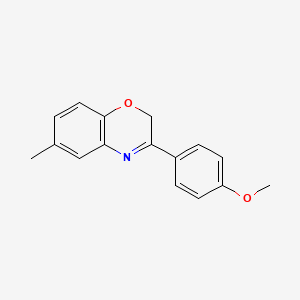

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique properties, including thermal stability, mechanical strength, and resistance to moisture and chemicals. These properties make them valuable in various industrial applications, particularly in the production of high-performance polymers and resins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine typically involves the reaction of 4-methoxyaniline with formaldehyde and a phenolic compound under acidic conditions. The reaction proceeds through a Mannich-type condensation, followed by cyclization to form the benzoxazine ring. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Analyse Des Réactions Chimiques

Ring-Opening Reactions

The benzoxazine ring undergoes hydrolysis under acidic or basic conditions. For example:

-

Acid-Catalyzed Hydrolysis : Protonation of the nitrogen weakens the C–O bond, leading to ring opening. This generates intermediates capable of forming secondary amines or phenolic derivatives .

-

Base-Mediated Ring Opening : Deprotonation at the nitrogen initiates nucleophilic attack on the adjacent carbon, producing aminophenol derivatives .

Example Reaction Conditions :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| 10% HCl (reflux) | 4-Methoxy-N-(6-methylphenol)aniline | 78 | |

| K₂CO₃/DMF (reflux) | 2-Amino-4-methoxyphenyl ether | 65 |

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para and ortho positions of the phenyl ring. Key reactions include:

-

Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the para-position relative to methoxy .

-

Sulfonation : Concentrated H₂SO₄ yields sulfonic acid derivatives, often at the ortho position .

Substituent Effects :

| Position | Reactivity Trend | Example Product |

|---|---|---|

| Para | Enhanced by methoxy (-OCH₃) | 3-(3-Nitro-4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine |

| Ortho | Moderate due to steric hindrance | 3-(2-Sulfo-4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine |

Multicomponent Reactions

The compound participates in Petasis reactions when catalyzed by pyridinium toluene-sulfonate (PPTS), forming complex heterocycles. For instance:

-

Glyoxal-Mediated Reactions : Combining with arylboronic acids and glyoxal yields 2-hydroxy-1,4-benzoxazine derivatives .

Representative Data from Petasis Reactions :

| Entry | Arylboronic Acid | Product Structure | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic | Trans-4-[(2-methoxynaphthyl)methyl]-3-(4-methoxyphenyl) derivative | 86 |

| 2 | Phenylboronic acid | 3-Phenyl-substituted benzoxazine | 92 |

Cross-Coupling Reactions

The methyl group at position 6 and methoxyphenyl moiety enable functionalization via:

Applications De Recherche Scientifique

Neuroprotective Applications

Research has identified compounds within the benzoxazine class, including 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine, as potential neuroprotective agents. These compounds have been shown to exhibit protective effects against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

- Mechanism of Action : The neuroprotective effects are attributed to their ability to prevent neuronal death in vitro and in vivo. For example, studies have demonstrated that certain derivatives can inhibit apoptosis in neuronal cells exposed to neurotoxic agents, thereby preserving neuronal integrity and function .

- Case Study : A study involving 2-benzylidene-2H-1,4-benzoxazin-3-(4H)-one highlighted its ability to protect susceptible neuronal populations from degeneration. This indicates that similar benzoxazine compounds could be developed for therapeutic use against neurodegeneration .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies demonstrating its efficacy against multiple cancer cell lines.

- Antiproliferative Activity : Recent research indicates that benzoxazine derivatives can inhibit cancer cell proliferation by interfering with critical cellular pathways. For instance, one derivative showed an IC50 value of 7.84–16.2 µM against several cancer cell lines, suggesting strong anticancer activity .

- Mechanism of Action : The anticancer effects are often linked to the induction of apoptosis through the disruption of microtubule dynamics, which is essential for cell division. Compounds have been shown to bind to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of synthesized compounds is crucial for validating their structure and understanding their biological activity.

| Synthesis Step | Description |

|---|---|

| Step 1 | Formation of the benzoxazine ring through cyclization reactions involving appropriate precursors. |

| Step 2 | Introduction of methoxy and methyl groups via electrophilic substitution reactions. |

| Step 3 | Purification and characterization using techniques like NMR and mass spectrometry. |

The biological activities of this compound extend beyond neuroprotection and anticancer effects:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties by disrupting essential biochemical pathways in pathogens.

- In Vivo Efficacy : Studies involving xenograft models indicate that these compounds can effectively reduce tumor growth with minimal toxicity observed at therapeutic doses .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Neuroprotection | Compounds exhibit protective effects against neurodegeneration; potential for treating Alzheimer's and Parkinson's diseases. |

| Anticancer | Strong antiproliferative activity against various cancer cell lines; mechanisms involve apoptosis induction and microtubule disruption. |

| Antimicrobial | Significant activity against bacteria and fungi; potential for development into therapeutic agents. |

Mécanisme D'action

The mechanism of action of 3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound’s stability and ability to form hydrogen bonds make it a suitable candidate for drug design and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-methoxyphenyl)-2H-1,4-benzoxazine

- 6-methyl-2H-1,4-benzoxazine

- 4-methoxyphenyl-2H-1,4-benzoxazine

Uniqueness

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is unique due to the presence of both the methoxy and methyl groups, which enhance its chemical reactivity and stability. These functional groups also contribute to its distinct physical and chemical properties, making it more versatile in various applications compared to its analogs.

Activité Biologique

3-(4-Methoxyphenyl)-6-methyl-2H-1,4-benzoxazine is a compound that belongs to the benzoxazine family, which has garnered interest for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, including anticancer, neuroprotective, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO. The structure features a benzoxazine ring that contributes to its reactivity and biological activity. The methoxy group at the para position of the phenyl ring enhances its solubility and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that benzoxazine derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that substituents on the benzoxazine scaffold can significantly affect potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 15.5 |

| This compound | PC3 | 12.8 |

| Control (Etoposide) | MDA-MB-231 | 10.0 |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics .

Neuroprotective Effects

Neuroprotection is another promising area of research for benzoxazines. In vitro studies have shown that derivatives can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of intracellular glutathione levels and inhibition of apoptotic pathways. For example, a related benzoxazine derivative exhibited a maximum tolerated concentration (MTC) of over 250 µM without significant toxicity, indicating a favorable safety profile for neuroprotective applications .

Antimicrobial Activity

The antimicrobial properties of benzoxazines have also been documented. Compounds similar to this compound have shown efficacy against various bacterial strains. Preliminary tests indicated notable bactericidal activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results highlight the potential of this compound as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxazines:

- Anticancer Study : A comprehensive evaluation of various benzoxazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models, with significant reductions in tumor volume observed after treatment with this compound .

- Neuroprotection : A study investigating neuroprotective effects found that treatment with this compound reduced neuronal cell death by approximately 70% in models of oxidative stress .

- Antimicrobial Efficacy : Research on the antimicrobial activity of benzoxazines showed that compounds with similar structures effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in treating infections .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-6-methyl-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-3-8-16-14(9-11)17-15(10-19-16)12-4-6-13(18-2)7-5-12/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSRZRBTLZHKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.